molecular formula C43H46ClN3O B12278790 Cyanine5.5 alkyne (chloride)

Cyanine5.5 alkyne (chloride)

Cat. No.: B12278790
M. Wt: 656.3 g/mol
InChI Key: ZAMUEMBIJDLVQF-UHFFFAOYSA-N
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Description

Cyanine5.5 alkyne (chloride) is a near-infrared (NIR) fluorescent dye that is an alkyne-modified derivative of Cyanine5.5. It is known for its strong fluorescence properties, with an excitation wavelength of 680 nm and an emission wavelength of 710 nm . This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine, due to its ability to label and visualize biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5.5 alkyne (chloride) can be synthesized through a series of chemical reactions involving the modification of Cyanine5.5. The synthesis typically involves the introduction of an alkyne group to the Cyanine5.5 molecule. One common method is the reaction of Cyanine5.5 with propargylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of Cyanine5.5 alkyne (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product .

Mechanism of Action

Cyanine5.5 alkyne (chloride) exerts its effects through its strong fluorescence properties. The alkyne group allows it to participate in click chemistry reactions, enabling the labeling of biological molecules. The fluorescence emitted by the compound can be detected and measured, providing valuable information about the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanine5.5 alkyne (chloride) is unique due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring near-infrared fluorescence. Its ability to participate in click chemistry reactions also adds to its versatility in various research fields .

Properties

Molecular Formula

C43H46ClN3O

Molecular Weight

656.3 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H

InChI Key

ZAMUEMBIJDLVQF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

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